2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Typically, [1,2,4]triazolo[4,3-a]pyrazine derivatives can undergo a variety of chemical reactions .Scientific Research Applications
Anticancer Activity
Compounds within the [1,2,4]triazolo[4,3-a]pyrazine class have been evaluated against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer). They have shown potential as anticancer agents due to their ability to intercalate with DNA .
Antibacterial Activity
Some derivatives have exhibited antibacterial activities and have been tested using microbroth dilution methods to determine their minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity
In addition to antibacterial properties, these compounds may also possess broader antimicrobial activities against various pathogens .
Analgesic and Anti-inflammatory Activity
The triazolothiadiazine derivatives of the [1,2,4]triazolo class have diverse pharmacological activities including analgesic and anti-inflammatory effects .
Antioxidant Activity
These compounds may also serve as antioxidants due to their chemical structure which allows them to act as free radical scavengers .
Antiviral Activity
There is potential for antiviral applications given the structural similarities with other compounds that have demonstrated such activities .
Enzyme Inhibition
They can act as enzyme inhibitors targeting specific enzymes like carbonic anhydrase and cholinesterase which are important in various physiological processes .
Mechanism of Action
properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-7-9-15(10-8-14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDFKOSJRVPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide |
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